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(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Catalog No.
S15774984
CAS No.
202187-22-2
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carbo...

CAS Number

202187-22-2

Product Name

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

JSYLGUSANAWARQ-BNHYGAARSA-N

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure that features a bicyclo[2.2.1] framework. This compound is notable for its amino and carboxylic acid functional groups, which confer significant chemical reactivity and biological activity. The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol. The compound exists in two enantiomeric forms, with the (1S,2S,3R,4R) configuration being one of them, indicating its chiral nature.

The chemical reactivity of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be attributed to its functional groups:

  • Amino Group: This group can undergo nucleophilic substitution reactions and can also participate in peptide bond formation.
  • Carboxylic Acid Group: This group is capable of undergoing esterification and amidation reactions, making it versatile in synthetic organic chemistry.

The compound can also participate in various coupling reactions due to the presence of the amino group, allowing for the synthesis of more complex molecules.

Research indicates that (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid exhibits notable biological activities:

  • Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties against certain pathogens.

The biological implications are significant for drug development and therapeutic applications.

The synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves several key steps:

  • Formation of the Bicyclic Framework: The initial step often involves the cyclization of suitable precursors to form the bicyclic structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the amino and carboxylic acid groups through standard organic reactions such as amination and carboxylation.
  • Resolution of Enantiomers: If both enantiomers are formed during synthesis, chiral resolution techniques such as chromatography may be employed to isolate the desired (1S,2S,3R,4R) form.

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for developing new drugs targeting neurological conditions.
  • Biochemical Research: The compound can serve as a building block in synthesizing more complex biomolecules for research purposes.

Interaction studies involving (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid have focused on its binding affinity with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition: Studies exploring its role as an inhibitor or modulator of specific enzymes are ongoing to understand its biochemical pathways better.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid:

Compound NameStructure TypeUnique Features
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acidEnantiomerDifferent stereochemistry affecting biological activity
Bicyclo[3.3.0]octane derivativesSimilar bicyclicLarger ring size may affect reactivity and stability
3-Aminocyclopentane-1-carboxylic acidSmaller ring structureMay exhibit different biological properties

The uniqueness of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and bicyclic structure which contribute to its distinctive chemical behavior and potential biological effects compared to other similar compounds.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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